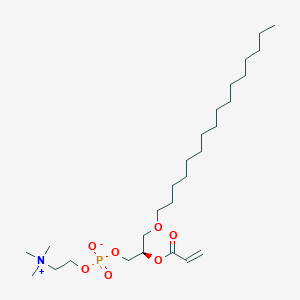

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, commonly known as Miltefosine, is a synthetic phospholipid that was first developed as an antitumor agent. However, it was later found to have broad-spectrum activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium. Miltefosine is a lipophilic compound that can penetrate cell membranes and disrupt their function, making it a promising therapeutic agent for various diseases.

Scientific Research Applications

Structural Biology and Spectroscopy : Phospholipid mixtures forming bilayered micelles (bicelles) are extensively used in molecular biophysics for spectroscopic studies of membrane-bound peptides and soluble protein structures. The stability and organization of these bicelles, comprising various phosphocholine compounds, are crucial under different conditions like temperature, pH, and ionic strength. This has been studied using techniques like nuclear magnetic resonance (NMR) and atomic force microscopy (AFM), revealing their potential in conformational studies of proteins involved in biological membrane interactions (Wu et al., 2010).

Monolayer Studies and Thermodynamics : Amide phospholipids, closely related to 1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, have been investigated at the air/subphase interface. The study involved analyzing the phase behavior and thermodynamics of these phospholipids using techniques like Brewster angle microscopy and Grazing incidence X-ray diffraction (GIXD). The findings contribute to understanding the two-dimensional domain structures and critical temperatures, offering insights into the thermodynamic behavior of similar phospholipid systems (Zhai et al., 2004).

Liposome-Based Drug Delivery : The concept of enzymatically activated liposome-based drug delivery using masked antitumor ether lipids (AELs) has been explored. This approach leverages the cytotoxic properties and membrane permeability enhancing properties of AELs, aiming for an enhanced drug diffusion into cells. The study involved synthesizing prodrugs of AELs and investigating their enzymatic degradation, which results in the release of AELs, thereby demonstrating a potential pathway for drug delivery systems (Andresen et al., 2004).

properties

CAS RN |

135566-25-5 |

|---|---|

Product Name |

1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine |

Molecular Formula |

C27H54NO7P |

Molecular Weight |

535.7 g/mol |

IUPAC Name |

[(2R)-3-hexadecoxy-2-prop-2-enoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C27H54NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-24-26(35-27(29)7-2)25-34-36(30,31)33-23-21-28(3,4)5/h7,26H,2,6,8-25H2,1,3-5H3/t26-/m1/s1 |

InChI Key |

FZTHXYOLVRRAMJ-AREMUKBSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |

synonyms |

1-O-hexadecyl-2-acrylyl-sn-glycero-3-phosphocholine acrylyl-PAF |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)